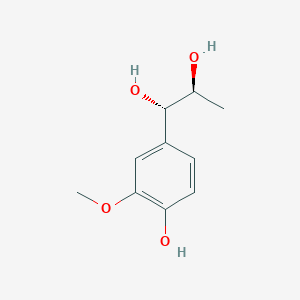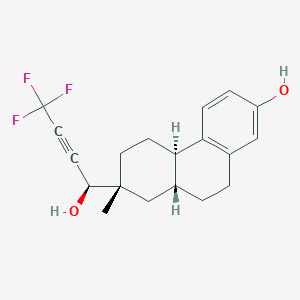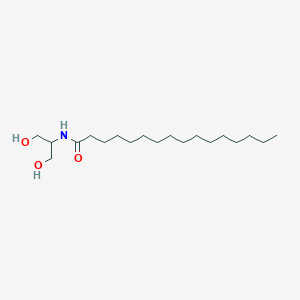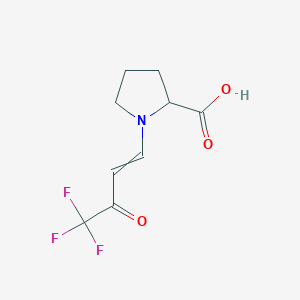
1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid" is a fluorinated pyrrolidine derivative with potential interest in pharmaceutical and chemical research due to its structural features, which include a trifluoromethyl ketone and a carboxylic acid functional group. While the specific compound is not directly discussed in the provided papers, related structures and reactivities are explored, which can shed light on the potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of fluorinated pyrrolidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of a related compound, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate, followed by cyclization, ethylation, and hydrolysis . This suggests that the synthesis of the compound of interest might also involve multi-step reactions, possibly starting from a pyrrolidine precursor and introducing the trifluoromethyl group and carboxylic acid moiety through subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of fluorinated pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, a key structural motif in many bioactive molecules. The fluorine atoms can significantly influence the electronic properties of the molecule, as seen in the study of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, where spectroscopic and quantum chemical methods were used to investigate its properties . These methods could similarly be applied to analyze the electronic structure of "1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid," providing insights into its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can vary widely depending on the substituents attached to the ring. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers or metallomacrocycles, depending on the reaction conditions . This indicates that the compound of interest may also participate in coordination chemistry, potentially forming complexes with metal ions due to the presence of the carboxylic acid group. Additionally, the trifluoromethyl ketone moiety could undergo nucleophilic addition reactions, given its electrophilic character.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid" would likely be influenced by its fluorinated and carboxylic acid groups. Fluorinated compounds often exhibit increased lipophilicity and metabolic stability, which can be advantageous in drug design . The carboxylic acid moiety contributes to the compound's acidity and potential for hydrogen bonding, which could affect its solubility and interaction with biological molecules. The synthesis of related compounds, such as 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids, involves condensation reactions that could also be relevant for the synthesis and modification of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid and its derivatives have been explored for their unique chemical properties, particularly in the synthesis of complex molecules. For instance, a versatile method for synthesizing various pyrrolidin-1-oxyl fatty acids involves Michael addition to α,β-unsaturated ketones, leading to γ-nitroketones, followed by ring closure and phase-transfer oxidation, highlighting the compound's utility in creating molecules with a stable free radical (spin label) (Hideg & Lex, 1984). Similarly, cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated carbonyl compounds, showcasing the compound's role in synthesizing ring-fused pyrrolines, which can be oxidized to pyrroles or reduced to pyrrolidines (Kang, Richers, Sawicki, & Seidel, 2015).
Catalysis and Organic Reactions
The compound has also been investigated in catalysis and various organic reactions. For instance, sulfonamides have been studied as novel terminators of cationic cyclizations, where trifluoromethanesulfonic acid catalyzes cyclisation of homoallylic sulfonamides to yield pyrrolidines, demonstrating the potential for efficient formation of polycyclic systems (Haskins & Knight, 2002). Additionally, the synthesis of alpha-cyclopropyl-beta-homoprolines via 1,3-dipolar cycloadditions and subsequent rearrangements underscores the compound's versatility in generating cyclic beta-amino acids with high stereocontrol (Cordero, Salvati, Vurchio, de Meijere, & Brandi, 2009).
Metal-Organic Frameworks and Dye Adsorption
In the realm of material science, the compound has been utilized in the synthesis of novel metal-organic frameworks (MOFs) for environmental applications. A study demonstrated the synthesis of a MOF with good adsorption effects on methyl orange, highlighting the potential for selective dye adsorption and separation in water treatment processes (Zhao, Meng, Liu, Guo, & Jing, 2020).
Quantum Chemical Studies
Quantum chemical studies have explored the spectroscopic properties of compounds related to 1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid, providing insights into their electronic properties, thermodynamic parameters, and molecular interactions. Such studies are crucial for understanding the fundamental properties of these compounds and their potential applications in various fields of chemistry (Devi, Bishnoi, & Fatma, 2020).
Propiedades
IUPAC Name |
1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3/c10-9(11,12)7(14)3-5-13-4-1-2-6(13)8(15)16/h3,5-6H,1-2,4H2,(H,15,16)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRARUCXWDNEBTJ-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

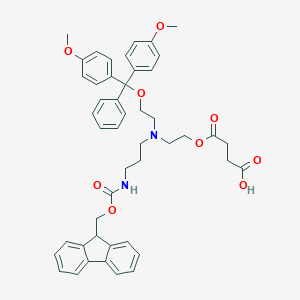
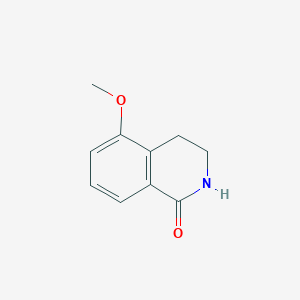
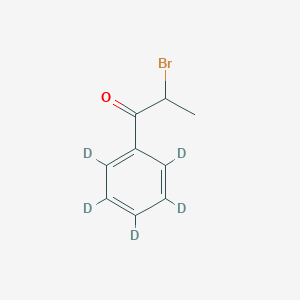
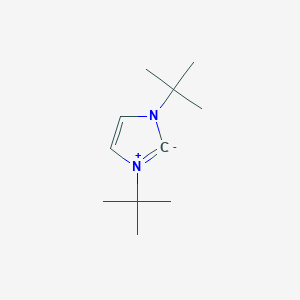
![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)
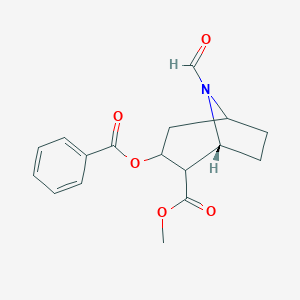
![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)
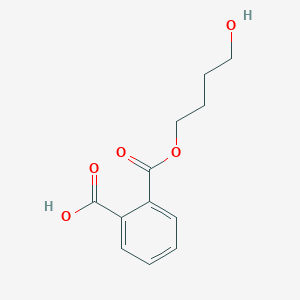
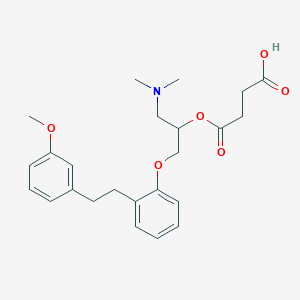
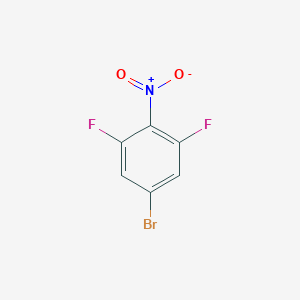
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
